molecular formula C8H12BrN3 B8745604 5-bromo-N-butan-2-ylpyrimidin-2-amine

5-bromo-N-butan-2-ylpyrimidin-2-amine

Cat. No.: B8745604
M. Wt: 230.11 g/mol
InChI Key: TUMNEJCWWMBSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-butan-2-ylpyrimidin-2-amine is a chemical compound with the molecular formula C8H12BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position and a sec-butyl group attached to the nitrogen atom at the 2nd position of the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-butan-2-ylpyrimidin-2-amine typically involves the bromination of N-sec-butylpyrimidin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5th position of the pyrimidine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-butan-2-ylpyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxides or reduced amines.

    Coupling Reactions: Products include arylated or vinylated pyrimidines.

Scientific Research Applications

5-bromo-N-butan-2-ylpyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-butan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the sec-butyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-butylpyrimidin-2-amine: Similar structure but with a butyl group instead of a sec-butyl group.

    5-Bromo-2-(dimethylamino)pyrimidine: Contains a dimethylamino group instead of a sec-butyl group.

    5-Bromo-N-(tert-butyl)pyrimidin-2-amine: Contains a tert-butyl group instead of a sec-butyl group .

Uniqueness

5-bromo-N-butan-2-ylpyrimidin-2-amine is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

5-bromo-N-butan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C8H12BrN3/c1-3-6(2)12-8-10-4-7(9)5-11-8/h4-6H,3H2,1-2H3,(H,10,11,12)

InChI Key

TUMNEJCWWMBSFU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=NC=C(C=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a sealed tube 2.00 g (10.3 mmol) 5-bromo-2-chloropyrimidine and 3.13 mL (31.0 mmol) sec-butylamin are added to 12 mL ACN. The reaction mixture is stirred at 120° C. for 2 h, then diluted with EtOAc and washed with water (2×). The org. phase is dried with MgSO4 and the solvent is removed in vacuo. C8H12BrN3 (M=230.1 g/mol)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.13 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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